Piperazinsulfonamide

Piperazine sulfonamides are a class of organic compounds that contain both piperazine and sulfonamide functional groups. These molecules exhibit diverse biological activities, making them valuable in pharmaceutical research. The unique structure allows for the design of drugs with specific binding properties to various targets such as enzymes, receptors, or ion channels. Piperazine rings contribute to the formation of hydrogen bonds and hydrophobic interactions, enhancing drug–target interactions. Sulfonamide groups can participate in electrostatic interactions, further modulating the pharmacological profile. Due to their potential applications in treating diseases like inflammation, diabetes, and infections, piperazine sulfonamides are widely studied for their therapeutic benefits. Additionally, these compounds show promising anti-inflammatory effects through inhibition of key enzymes involved in inflammatory pathways. Further research is ongoing to optimize their bioavailability, selectivity, and efficacy.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

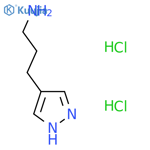

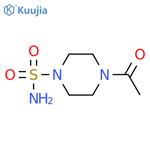

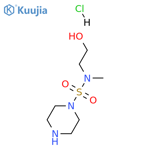

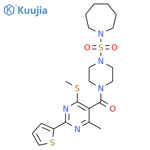

|

4-acetylpiperazine-1-sulfonamide | 5906-31-0 | C6H13N3O3S |

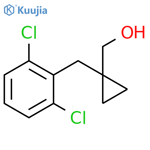

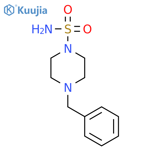

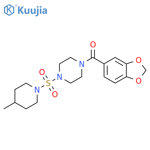

|

4-benzylpiperazine-1-sulfonamide | 178312-46-4 | C11H17N3O2S |

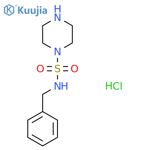

|

N-Benzylpiperazine-1-sulfonamide hydrochloride | 1171172-87-4 | C11H18ClN3O2S |

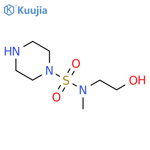

|

2-methyl(piperazine-1-sulfonyl)aminoethan-1-ol | 1179650-21-5 | C7H17N3O3S |

|

N-(2-hydroxyethyl)-N-methyl-piperazine-1-sulfonamide;hydrochloride | 1269152-65-9 | C7H18ClN3O3S |

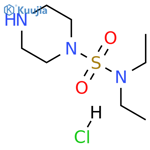

|

1-Diethylsulfamoylpiperazine Hydrochloride | 1365988-26-6 | C8H20ClN3O2S |

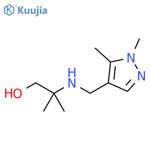

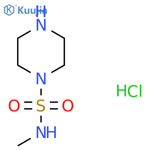

|

N-methylpiperazine-1-sulfonamide hydrochloride | 1795394-70-5 | C5H14ClN3O2S |

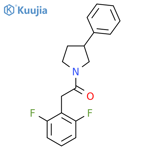

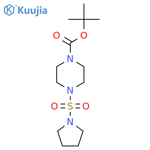

|

Tert-butyl 4-(pyrrolidine-1-sulfonyl)piperazine-1-carboxylate | 325968-79-4 | C13H25N3O4S |

|

1-({4-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]piperazin-1-yl}sulfonyl)azepane | 1030172-29-2 | C21H29N5O3S3 |

|

1-(2H-1,3-benzodioxole-5-carbonyl)-4-(4-methylpiperidin-1-yl)sulfonylpiperazine | 879054-40-7 | C18H25N3O5S |

Verwandte Literatur

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

Empfohlene Lieferanten

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shanghai Jinhuan Chemical CO., LTD.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

atkchemicaFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte